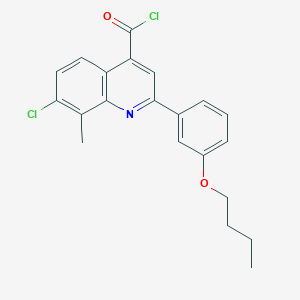
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C21H19Cl2NO2 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, characterized by its unique structure and potential biological activities. This compound is represented by the molecular formula C21H19Cl2NO2 and has been studied for its various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have demonstrated activity against human tumor cells, with some compounds showing IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Other Quinoline Derivatives | A549 (lung cancer) | 0.5 - 5.0 |
The mechanism underlying the anticancer activity of quinoline derivatives often involves the induction of apoptosis and inhibition of cell proliferation. The compound may interact with various cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways.
Neuroprotective Effects
In addition to anticancer properties, there is growing interest in the role of quinoline derivatives in neuroprotection. Compounds like this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Acetylcholinesterase Inhibition Data
| Compound | AChE Inhibition (IC50 ± SEM) |
|---|---|
| This compound | TBD |
| Standard Drug (Galantamine) | 0.62 ± 0.01 μM |
Antimicrobial Activity
Quinoline derivatives have also been investigated for their antimicrobial properties. Studies indicate that certain compounds within this class can exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluating various quinoline derivatives found that modifications at specific positions on the quinoline ring significantly influenced cytotoxicity against different cancer cell lines. The presence of electron-donating groups was associated with increased activity.
- Neuroprotective Screening : Another research effort assessed the neuroprotective effects of several quinoline derivatives, including this compound, demonstrating promising results in inhibiting AChE activity.
- Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of quinoline compounds against a range of pathogens, suggesting that structural variations could enhance their effectiveness.
科学的研究の応用
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride may exhibit similar activities against various microbial targets due to its structural features . Research into quinoline compounds has shown promise in developing new antimicrobial agents, particularly against resistant strains.
-
Kinase Inhibition :
- The quinoline core structure is prevalent in many kinase inhibitors. The potential for this compound to act as a kinase inhibitor makes it a candidate for further investigation in cancer therapies and other diseases where kinases play a critical role.
- Anti-inflammatory Properties :
Organic Synthesis Applications
-
Reagent for Acylation Reactions :
- The carbonyl chloride functional group makes this compound a valuable reagent in organic synthesis. It can be utilized for acylation reactions, allowing the introduction of the 2-(3-butoxyphenyl)-7-chloro-8-methylquinolin-4-carbonyl group into other molecules . This property facilitates the development of novel compounds with enhanced biological activities.
- Synthetic Pathways :
Case Studies and Research Findings
特性
IUPAC Name |
2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(23)25)16-8-9-18(22)13(2)20(16)24-19/h5-9,11-12H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCOYKYTZGLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













